REACTION_CXSMILES
|
[CH:1]1[CH:5]=[C:4]([CH:6]([OH:14])[C:7]([C:9]2[O:13][CH:12]=[CH:11][CH:10]=2)=O)[O:3][CH:2]=1.[N:15]#[C:16][NH2:17].[O-]CC.[Na+].O>C(O)C>[NH2:17][C:16]1[O:14][C:6]([C:4]2[O:3][CH:2]=[CH:1][CH:5]=2)=[C:7]([C:9]2[O:13][CH:12]=[CH:11][CH:10]=2)[N:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
218.8 mg
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
530.8 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After the organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue obtained by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (hexane:ethyl acetate=1:1→1:2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC(=C(N1)C=1OC=CC1)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg | |
YIELD: PERCENTYIELD | 31.1% | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |